What is Hydroxy Bosentan-d4 and its chemical structure
What is Hydroxy Bosentan-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hydroxy Bosentan-d4, a critical tool in the research and development of the dual endothelin receptor antagonist, Bosentan. It covers the chemical properties, biological context, and detailed analytical applications of this stable isotope-labeled internal standard.
Introduction: What is Hydroxy Bosentan-d4?
Hydroxy Bosentan-d4 is the deuterium-labeled analog of Hydroxy Bosentan (Ro 48-5033).[1][2] Hydroxy Bosentan is the primary and pharmacologically active metabolite of Bosentan, formed in the liver by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4).[3][4][5] Bosentan is a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension (PAH).
The "-d4" designation indicates that four hydrogen atoms on the 2-hydroxyethoxy side chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a compound that is chemically identical to Hydroxy Bosentan but has a higher molecular mass (+4 Da). Due to its properties, Hydroxy Bosentan-d4 is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy, precision, and reliability of pharmacokinetic and therapeutic drug monitoring studies for Bosentan and its metabolites.
Chemical Structure and Physicochemical Properties
The chemical structure of Hydroxy Bosentan-d4 is defined by the core structure of its parent metabolite with deuterium atoms incorporated at the ethoxy group.
IUPAC Name: 4-(1-hydroxy-2-methylpropan-2-yl)-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide.
All quantitative data for Hydroxy Bosentan-d4 has been summarized in the table below for clarity and ease of comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₂₅D₄N₅O₇S | |
| Molecular Weight | 571.6 g/mol | |
| Exact Mass | 571.2039 Da | |
| CAS Number | 1065472-91-4 | |
| Appearance | White to off-white powder | |
| Parent Compound | Bosentan (CAS: 147536-97-8) | |
| Unlabeled Analog | Hydroxy Bosentan (CAS: 253688-60-7) |
Biological Context: Mechanism of Action of the Parent Compound, Bosentan
To understand the relevance of quantifying Hydroxy Bosentan, it is essential to understand the mechanism of its parent drug. Bosentan is a competitive antagonist of both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. In patients with pulmonary arterial hypertension, the peptide Endothelin-1 (ET-1) is elevated, leading to significant vasoconstriction and vascular remodeling.
ET-1 binding to ET-A receptors on vascular smooth muscle cells causes potent vasoconstriction and proliferation. Bosentan blocks this interaction, leading to vasodilation and a decrease in pulmonary vascular resistance. By also blocking ET-B receptors, Bosentan provides a comprehensive antagonism of the endothelin system. The primary metabolite, Hydroxy Bosentan, retains 10-20% of the pharmacological activity of the parent compound, contributing to the overall therapeutic effect.
Experimental Protocols: Quantitative Analysis via LC-MS/MS
Hydroxy Bosentan-d4 is the preferred internal standard for the quantification of Hydroxy Bosentan in biological matrices. A typical experimental protocol using UPLC-MS/MS is detailed below.
To accurately determine the concentration of Hydroxy Bosentan (analyte) in human plasma using Hydroxy Bosentan-d4 as an internal standard (IS).
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Analytes: Hydroxy Bosentan, Hydroxy Bosentan-d4 (IS)
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Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water
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Equipment: UPLC system, Triple Quadrupole Mass Spectrometer, Centrifuge, Analytical Balance
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Aliquot 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
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Add 10 µL of the internal standard working solution (Hydroxy Bosentan-d4, e.g., at 100 ng/mL).
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Add 300 µL of acetonitrile to precipitate plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer 200 µL of the supernatant to a clean vial for analysis.
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Inject 5 µL onto the UPLC-MS/MS system.
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Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 0.4 mL/min.
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Gradient: Start at 30% B, increase to 90% B over 2.5 minutes, hold for 0.5 minutes, return to 30% B and re-equilibrate.
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Column Temperature: 40°C.
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Total Run Time: 4 minutes.
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (Hypothetical):
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Hydroxy Bosentan: Q1: 568.2 m/z → Q3: 202.1 m/z (based on literature for HYBOS)
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Hydroxy Bosentan-d4 (IS): Q1: 572.2 m/z → Q3: 202.1 m/z (Precursor ion is +4 Da higher)
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Data Analysis: The concentration of Hydroxy Bosentan is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard calibration curve.
Conclusion
Hydroxy Bosentan-d4 is an indispensable analytical reagent for drug development professionals working with Bosentan. Its use as an internal standard ensures the highest level of accuracy in bioanalytical methods, which is paramount for reliable pharmacokinetic profiling, metabolism studies, and clinical therapeutic monitoring. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers in this field.
